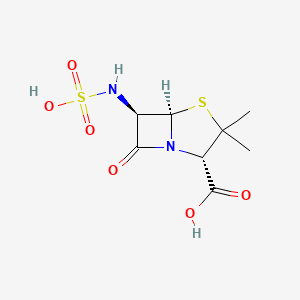
6-Sulfoaminopenicillanic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Sulfoaminopenicillanic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H12N2O6S2 and its molecular weight is 296.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
6-Sulfoaminopenicillanic acid is a derivative of penicillin characterized by the presence of a sulfonamide group. This structural modification grants it the ability to inhibit beta-lactamase enzymes, which are responsible for antibiotic resistance in many bacterial strains. By preventing the degradation of beta-lactam antibiotics, it allows these antibiotics to effectively target and eliminate bacterial cells, making it a crucial compound in combating resistant infections.
Chemistry
- Beta-Lactamase Inhibition : this compound serves as a model compound for studying the inhibition of beta-lactamase enzymes. This research is vital for developing new antibiotics that can overcome resistance mechanisms in bacteria.
- Synthesis of Antibiotics : The compound is utilized in the synthesis of novel beta-lactam antibiotics, contributing to the ongoing efforts to expand the arsenal against resistant bacterial strains.
Biology
- Investigating Resistance Mechanisms : Researchers use this compound to explore how bacteria develop resistance to antibiotics. Understanding these mechanisms is essential for designing effective treatments.
- Bacterial Survival Studies : The compound aids in studying the role of beta-lactamase enzymes in bacterial survival, providing insights into potential therapeutic targets.
Medicine
- Development of New Antibiotics : As a precursor for new antibiotic formulations, this compound plays a pivotal role in creating drugs that can combat infections caused by resistant bacteria.
- Clinical Applications : Its effectiveness against specific bacterial strains makes it a candidate for clinical applications where traditional antibiotics fail .
Industry
- Production of Beta-Lactamase Inhibitors : The compound is employed in industrial processes aimed at producing beta-lactamase inhibitors and other antibiotic derivatives, enhancing the efficiency of antibiotic production.
- Pharmaceutical Formulations : Its unique properties allow it to be incorporated into various pharmaceutical formulations designed to treat bacterial infections effectively .
Case Studies and Research Findings
Several studies have documented the effectiveness and potential applications of this compound:
- A study highlighted its role in synthesizing novel penicillin derivatives with enhanced stability and efficacy against penicillin-resistant bacteria. These derivatives demonstrated improved pharmacokinetic properties compared to traditional penicillins .
- Another research effort focused on its application in combination therapies aimed at overcoming multi-drug resistance in clinical isolates of bacteria. The results indicated that when used alongside conventional antibiotics, this compound significantly restored their efficacy against resistant strains .
Eigenschaften
CAS-Nummer |
83670-99-9 |
|---|---|
Molekularformel |
C8H12N2O6S2 |
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(sulfoamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H12N2O6S2/c1-8(2)4(7(12)13)10-5(11)3(6(10)17-8)9-18(14,15)16/h3-4,6,9H,1-2H3,(H,12,13)(H,14,15,16)/t3-,4+,6-/m1/s1 |
InChI-Schlüssel |
MLMMPOPYWFDUAP-ALEPSDHESA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NS(=O)(=O)O)C(=O)O)C |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NS(=O)(=O)O)C(=O)O)C |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NS(=O)(=O)O)C(=O)O)C |
Synonyme |
6-sulfoaminopenicillanic acid FR 900318 FR-900318 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















